molecular formula C32H39NO20 B015514 [(2R,3R,4S,5R,6S)-3,4,5-Triacetyloxy-6-[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxyoxan-2-yl]methyl acetate CAS No. 195715-98-1

[(2R,3R,4S,5R,6S)-3,4,5-Triacetyloxy-6-[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxyoxan-2-yl]methyl acetate

Cat. No. B015514
M. Wt: 757.6 g/mol
InChI Key: FPUPORSBEXGRKK-MMXCIQNPSA-N
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Description

Researching the chemical compound involves a multi-faceted approach encompassing synthesis, structural analysis, and the exploration of physical and chemical properties. Although direct studies on this compound are not found, analogs and similar compounds' study methodologies can provide insight.

Synthesis Analysis

The synthesis of complex organic molecules typically involves multi-step organic reactions, starting from simpler precursors. For instance, the efficient synthesis of ethyl-2-(4-aminophenoxy) acetate demonstrates the importance of selecting appropriate starting materials and reaction conditions for constructing molecules with desired functionalities M. Altowyan et al., 2022.

Molecular Structure Analysis

The determination of a compound's molecular structure often utilizes techniques such as X-ray crystallography and NMR spectroscopy. For example, the study on acetic acid-3,5-diacetoxy-2-acetoxymethyl-6-(4-quinoxalin-2-yl-phenoxy)-tetrahydro-pyran-4-yl-ester highlights the use of X-ray diffraction to elucidate complex molecular architectures Wei et al., 2006.

Chemical Reactions and Properties

Understanding the reactivity and interaction of a compound with various reagents is crucial for its application in synthesis and material science. Studies such as the one on rhodium(II) acetate-catalyzed reactions provide insights into how specific catalysts can influence the outcome of synthetic pathways E. Taylor et al., 1983.

Scientific Research Applications

Solubility Studies

Crystal Structure Analysis

The crystal structure analysis, such as that performed by Mönch et al. (2013) on a tetra-O-acetyl-β-d-glucopyranoside compound, provides foundational knowledge on molecular conformation and potential interactions. Such studies are essential for the design and synthesis of complex molecules, offering insights into molecular stability and reactivity (Mönch, Emmerling, Kraus, Becker, & Nehls, 2013).

Synthetic Methods and Novel Molecules

Research on synthetic methods and the creation of novel molecules, such as the synthesis of sugar imine molecules by Mohammed, Kadhum, Mohammed, and Al Rekabi (2020), highlights the potential for complex organic syntheses. These methods can be critical for developing pharmaceuticals, biomolecules, and materials science applications. Understanding the synthetic pathways and reactivity of similar complex structures can lead to the development of new compounds with significant applications (Mohammed, Kadhum, Mohammed, & Al Rekabi, 2020).

Safety And Hazards

Without specific information on this compound, it’s not possible to provide accurate safety and hazard information. As with all chemicals, safe handling practices should be followed.


Future Directions

The future directions for research on this compound would depend on its properties and potential applications. These could range from medicinal chemistry if it has biological activity, to materials science if it has unique physical properties.


properties

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H39NO20/c1-14(34)43-12-23-25(45-16(3)36)27(47-18(5)38)29(48-19(6)39)32(52-23)53-28-26(46-17(4)37)24(13-44-15(2)35)51-31(30(28)49-20(7)40)50-22-10-8-21(9-11-22)33(41)42/h8-11,23-32H,12-13H2,1-7H3/t23-,24-,25-,26-,27+,28+,29-,30-,31-,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPUPORSBEXGRKK-MMXCIQNPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2OC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H39NO20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60440943
Record name 4-Nitrophenyl 3-O-(2,3,4,6-Tetra-O-acetyl-|A-D-glucopyranosyl)-|A-D-glucopyranoside 2,4,6-Triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

757.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2R,3R,4S,5R,6S)-3,4,5-Triacetyloxy-6-[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxyoxan-2-yl]methyl acetate

CAS RN

195715-98-1
Record name 4-Nitrophenyl 3-O-(2,3,4,6-Tetra-O-acetyl-|A-D-glucopyranosyl)-|A-D-glucopyranoside 2,4,6-Triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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